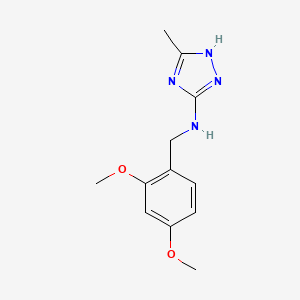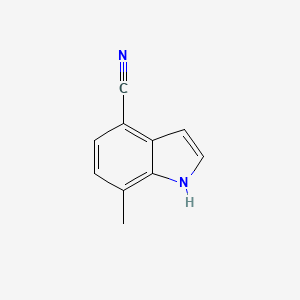
1-(3-(氨甲基)哌啶-1-基)-3-环戊基丙酮
描述
This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
科学研究应用
合成和药用化学应用
构象刚性二胺的合成:一种合成3-(吡咯烷-1-基)哌啶的方法,这种化合物在结构上与“1-(3-(氨甲基)哌啶-1-基)-3-环戊基丙酮”相关,突显了它在药物化学中的重要性。这种新颖的合成方法被提议为生产这类化合物的更实用方法,表明了该化合物在开发制药剂方面的相关性(Smaliy et al., 2011)。
哌啶衍生物在药理学中的应用:对1-取代哌啶的研究讨论了衍生物的合成、药理性质和用途,包括与目标化合物相关的衍生物。这些衍生物已被探索其在各种治疗领域中的潜在应用,展示了该化合物在药物开发中的实用性(Vardanyan, 2018)。
CGRP受体拮抗剂的合成:开发一种有效的CGRP受体拮抗剂涉及合成含有复杂哌啶结构的化合物。这项研究强调了该化合物在为由降钙素基因相关肽介导的疾病,如偏头痛,创造新治疗方法中的重要性(Cann et al., 2012)。
α-氨基膦酸酯的合成:合成了新型(4′-对甲苯磺酰)哌啶-4-基含有的α-氨基膦酸酯,并评估了它们的杀虫活性,展示了该化合物在开发农药中的作用(Jiang et al., 2013)。
有机合成和化学性质
哌啶的化学活化:对哌啶的美拉德反应研究揭示了它形成各种反应产物的潜力,包括与葡萄糖和赖氨酸相关的产物,在食品化学和可能的药物设计中具有相关性(Nikolov & Yaylayan, 2010)。
水性介质中的双氨甲基化:使用三氟乙酸铁(III)通过双氨甲基化合成螺环哌啶的方法展示了该化合物在以环保方式创建复杂杂环结构中的实用性(Lohar et al., 2016)。
作用机制
Target of Action
Similar compounds have been found to target the serine/threonine-protein kinase chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly under conditions of DNA damage.
Mode of Action
For instance, if the target is indeed Serine/threonine-protein kinase Chk1, the compound could potentially inhibit the kinase activity, thereby affecting the cell cycle and DNA repair mechanisms .
Biochemical Pathways
If the compound acts on serine/threonine-protein kinase chk1, it could influence pathways related to cell cycle regulation and dna repair .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
If the compound acts on serine/threonine-protein kinase chk1, it could potentially lead to alterations in cell cycle progression and dna repair mechanisms, which could have significant effects at the cellular level .
未来方向
The future directions in the research and development of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of more efficient synthesis methods and the exploration of their pharmacological applications .
生化分析
Biochemical Properties
1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinase Chk1, which is crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the activity of the target biomolecules.
Cellular Effects
The effects of 1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the beta secretase enzyme, which plays a role in the pathogenesis of Alzheimer’s disease . Additionally, it exhibits antiaggregatory and antioxidant effects, which can be beneficial in preventing cellular damage .
Molecular Mechanism
At the molecular level, 1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, chronic dosing in diabetic rodent models has shown improvements in glycemic control, but excessive doses can result in toxicity . Understanding the dosage thresholds is crucial for optimizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters, thereby altering their levels in the brain . These interactions can have significant implications for its therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall efficacy and safety profile.
Subcellular Localization
1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
属性
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c15-10-13-6-3-9-16(11-13)14(17)8-7-12-4-1-2-5-12/h12-13H,1-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQZETYTXVWAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


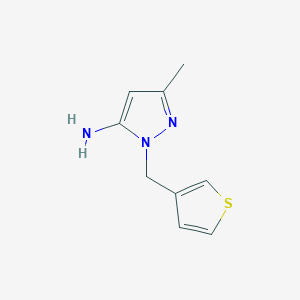
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464609.png)



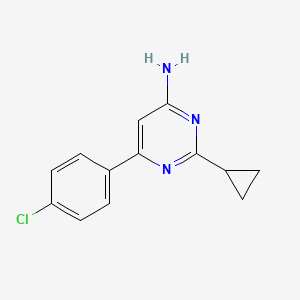

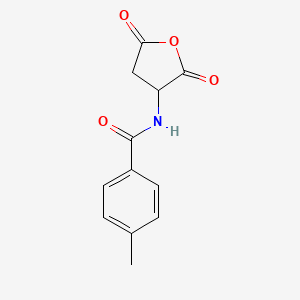
![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1464620.png)

![methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate](/img/structure/B1464627.png)
